molecular formula C13H12Br2N2O2S B2732221 2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide CAS No. 2380010-52-4

2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B2732221
CAS No.: 2380010-52-4
M. Wt: 420.12
InChI Key: CYHDXYMXMJTHGQ-UHFFFAOYSA-N
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Description

2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with bromine atoms and a pyridine moiety

Properties

IUPAC Name

2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2N2O2S/c1-8-3-4-16-13(5-8)17-20(18,19)12-6-9(2)10(14)7-11(12)15/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHDXYMXMJTHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, or ethers are formed.

    Oxidation Products: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Coupling Products: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of bromine atoms and the sulfonamide group can enhance its binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-5-methylbenzenesulfonamide
  • 2,4-dibromo-N-(4-methylpyridin-2-yl)benzenesulfonamide
  • 5-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Uniqueness

2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine atoms and the pyridine moiety, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new chemical entities with specific biological or material properties.

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